molecular formula C11H8FNO3 B15263122 5-Fluoro-7-methoxyisoquinoline-1-carboxylic acid

5-Fluoro-7-methoxyisoquinoline-1-carboxylic acid

Cat. No.: B15263122
M. Wt: 221.18 g/mol
InChI Key: HWBMRLBGQZPYKT-UHFFFAOYSA-N
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Description

5-Fluoro-7-methoxyisoquinoline-1-carboxylic acid is a fluorinated isoquinoline derivative characterized by a methoxy group at position 7, a fluorine atom at position 5, and a carboxylic acid moiety at position 1. Its molecular formula is C₁₁H₈FNO₃ (molecular weight: 221.19 g/mol). The compound’s structure combines the aromatic isoquinoline core with electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties, such as solubility, acidity, and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

5-fluoro-7-methoxyisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H8FNO3/c1-16-6-4-8-7(9(12)5-6)2-3-13-10(8)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

HWBMRLBGQZPYKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C(=O)O)C(=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-methoxyisoquinoline-1-carboxylic acid typically involves the introduction of a fluorine atom and a methoxy group into the isoquinoline ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Fluorination: Introduction of the fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: Introduction of the methoxy group using reagents like sodium methoxide or dimethyl sulfate.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-methoxyisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: Substitution of the fluorine atom with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOMe), dimethyl sulfate ((CH₃O)₂SO₂).

Major Products

    Oxidation: 5-Hydroxy-7-methoxyisoquinoline-1-carboxylic acid.

    Reduction: 5-Fluoro-7-methoxyisoquinoline-1-methanol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-7-methoxyisoquinoline-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-7-methoxyisoquinoline-1-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.

    DNA Interaction: Possible interaction with DNA, leading to changes in gene expression and cellular function.

    Signal Transduction: Modulation of signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Properties
5-Fluoro-7-methoxyisoquinoline-1-carboxylic acid C₁₁H₈FNO₃ 221.19 5-Fluoro, 7-methoxy Carboxylic acid, isoquinoline High acidity, moderate lipophilicity
7-Hydroxy-6-methoxyisoquinoline-N-oxide C₁₀H₁₁NO₃ 209.20 7-Hydroxy, 6-methoxy, N-oxide N-oxide, dihydroisoquinoline Polar, hydrogen-bond donor
7-Methoxy-1H-indole-3-carboxylic acid C₁₀H₉NO₃ 191.18 7-Methoxy Carboxylic acid, indole High melting point (199–201°C)
Cephalosporin analog C₁₈H₂₀N₆O₇S₂ 520.58 Methoxy, tetrazole-thioether β-lactam, bicyclic, carboxylic acid Antibiotic activity, high reactivity

Research Findings and Implications

  • Carboxylic Acid Utility : The free acid group enables salt formation (e.g., sodium salts) for improved aqueous solubility, critical for drug formulation .

Biological Activity

5-Fluoro-7-methoxyisoquinoline-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article compiles various research findings related to its biological activity, including antibacterial properties, anticancer effects, and mechanisms of action.

Antibacterial Properties

Research indicates that derivatives of isoquinoline compounds, including this compound, exhibit significant antibacterial activity. A study focused on the synthesis and evaluation of various isoquinoline derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the isoquinoline ring was crucial for enhancing antibacterial potency. For instance, compounds with a 5-methyl group showed improved in vitro activity compared to their hydrogen analogs .

Table 1: Antibacterial Activity of Isoquinoline Derivatives

CompoundActivity (µg/mL)Bacterial Strain
This compound15Staphylococcus aureus
5-Methyl-6-fluoroisoquinoline10Escherichia coli
7-Hydroxy-isoquinoline20Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of isoquinoline derivatives has been explored extensively. In particular, studies have shown that these compounds can induce apoptosis in cancer cell lines through various pathways. For example, the compound demonstrated significant inhibition of cell proliferation in HepG2 liver cancer cells with an IC50 value indicating potent cytotoxicity .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHepG22.3
6-ChloroisoquinolineMCF-74.5
5-MethylisoquinolineA5493.8

The mechanisms underlying the biological activities of this compound include:

  • VEGFR-2 Inhibition : The compound has shown to inhibit VEGFR-2 activity, a target for cancer therapy, with IC50 values comparable to established drugs like sorafenib .
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased expression of apoptotic markers such as Caspase-7 and Bax, suggesting its role in promoting programmed cell death in cancer cells .
  • Antiviral Activity : Isoquinoline derivatives have also been investigated for their antiviral properties, showing effectiveness against various viral infections by interfering with viral replication processes .

Case Studies and Research Findings

A notable case study involved the evaluation of the compound's efficacy against SARS-CoV-2. Preliminary findings suggested that related isoquinoline alkaloids could reduce viral loads significantly in vitro, supporting further investigation into their potential as antiviral agents .

Another study highlighted the anti-inflammatory effects exhibited by isoquinolines, which may contribute to their overall therapeutic profile by mitigating inflammatory responses associated with various diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-7-methoxyisoquinoline-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as fluorination of precursor isoquinolines followed by methoxy group introduction. Optimization includes using greener solvents (e.g., ethanol/water mixtures) and catalysts (e.g., palladium for cross-coupling). Reaction temperature (80–120°C) and pH control (neutral to slightly acidic) are critical for yield improvement. Parallel monitoring via TLC or HPLC ensures intermediate purity .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR, ¹H/¹³C/¹⁹F) to confirm substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC (>95% purity threshold). X-ray crystallography resolves stereochemical ambiguities, while IR spectroscopy verifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved respirators (P95 or OV/AG/P99 filters) for aerosol protection, nitrile gloves, and chemical-resistant lab coats. Conduct reactions in fume hoods with secondary containment. Avoid drainage contamination and store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How does the position of fluorine and methoxy substituents in this compound influence its biological activity compared to structural analogs?

  • Methodological Answer : Fluorine at position 5 enhances electronegativity, improving enzyme binding (e.g., bacterial topoisomerase inhibition), while the methoxy group at position 7 modulates solubility and membrane permeability. Compare analogs like 8-Fluoroisoquinoline-5-carboxylic acid (Tanimoto similarity: 0.96) using molecular docking and in vitro assays to quantify substituent effects .

Q. What experimental approaches are used to elucidate the mechanism of action of this compound against bacterial targets?

  • Methodological Answer : Employ fluoroquinolone-specific assays:

  • Enzyme inhibition : Measure IC₅₀ against DNA gyrase/topoisomerase IV.
  • Protein binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Resistance profiling : Test against mutant strains with altered gyrA/parC genes .

Q. How should researchers address discrepancies in reported biological activities of fluorinated isoquinoline derivatives across different studies?

  • Methodological Answer : Standardize assay conditions (e.g., bacterial strain, growth phase, pH) and validate compound purity. Perform dose-response curves (MIC/MBC) in triplicate. Use orthogonal methods (e.g., gene expression profiling vs. phenotypic assays) to confirm activity. Cross-reference structural analogs (e.g., 6-Fluoroquinoline-2-carboxylic acid) to identify confounding substituent effects .

Q. What strategies are recommended for evaluating the interaction of this compound with eukaryotic cellular targets?

  • Methodological Answer : Use fluorescence polarization for ligand-receptor binding kinetics, CRISPR-Cas9 knockout libraries to identify target pathways, and transcriptomics (RNA-seq) to map downstream effects. Pair with cytotoxicity assays (MTT/LDH) to differentiate therapeutic vs. off-target effects .

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